molecular formula C23H24FN3O2S B1672049 Fanansérine CAS No. 127625-29-0

Fanansérine

Numéro de catalogue: B1672049
Numéro CAS: 127625-29-0
Poids moléculaire: 425.5 g/mol
Clé InChI: VGIGHGMPMUCLIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La fanansérine est un composé chimique connu pour ses effets antagonistes puissants sur le récepteur de la sérotonine 5-HT2A et le récepteur de la dopamine D4. Elle a été principalement étudiée pour son utilisation potentielle dans le traitement de la schizophrénie et d'autres troubles psychiatriques en raison de ses propriétés sédatives et antipsychotiques .

Applications De Recherche Scientifique

Pharmacological Profile

Fananserin exhibits high binding affinity for the following receptors:

  • 5HT2A Receptor : Critical for mood regulation and implicated in various psychiatric disorders.
  • Dopamine D4 Receptor : Associated with cognitive functions and psychotic symptoms.

The selectivity for these receptors is significant; Fananserin shows minimal affinity for other dopamine receptors, which may reduce the risk of side effects commonly associated with broader dopamine antagonists .

Schizophrenia Treatment

Fananserin's primary application is in the treatment of schizophrenia. Clinical studies have investigated its efficacy in reducing psychotic symptoms:

  • Clinical Study Overview : A double-blind, placebo-controlled study involving 97 patients with paranoid schizophrenia assessed the impact of Fananserin over 28 days. Patients received doses escalating to 250 mg twice daily .
  • Results : The study found that while Fananserin reduced the Positive and Negative Syndrome Scale score by an average of 4.2 points, this was not statistically significant compared to the placebo group, which saw a reduction of 6.7 points. Notably, patients on Fananserin did not experience worsening extrapyramidal symptoms but did report increased akathisia .

Safety Profile

The safety profile of Fananserin appears favorable, with no significant increase in cardiovascular events or major adverse effects reported during trials. However, hypotension was noted as a dose-limiting side effect in some studies .

Comparative Analysis with Other Antipsychotics

Fananserin can be compared with other antipsychotic medications based on their receptor affinities and therapeutic effects. The following table summarizes key characteristics:

Compound Name Structure Type Key Receptors Targeted Unique Features
FananserinNaphtosultam derivative5HT2A, D4High selectivity for D4; minimal side effects
TrazodoneAryl-piperazine5HT2A, SERTDual action as an antidepressant
AripiprazoleAtypical antipsychoticD2, 5HT1APartial agonist at dopamine D2
ClozapineThienobenzodiazepineD4, 5HT2AEffective for treatment-resistant schizophrenia
RisperidoneBenzisoxazoleD2, 5HT2ABroader receptor blockade; higher side effect risk

Fananserin's unique selectivity for specific receptors may provide a more favorable side effect profile while maintaining therapeutic efficacy .

Ongoing Research and Future Directions

Research into Fananserin continues to explore its interactions with other compounds and potential applications beyond schizophrenia. Investigations into its anxiolytic properties and effects on sleep regulation are ongoing, potentially expanding its utility in treating anxiety disorders and sleep disturbances.

Mécanisme D'action

Target of Action

Fananserin, also known as RP-62203, is a potent antagonist that primarily targets two receptors: the 5HT2A receptor and the Dopamine D4 receptor . These receptors play crucial roles in various neurological and psychological processes. The 5HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and is thought to be responsible for many of the neurophysiological effects of serotonin. The Dopamine D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase and is involved in various neurological processes, including cognition, emotion, and behavior .

Mode of Action

Fananserin acts as an antagonist at both the 5HT2A receptor and the Dopamine D4 receptor Importantly, Fananserin does this without blocking other dopamine receptors such as D2 . This selective antagonism is thought to contribute to its sedative and antipsychotic effects .

Pharmacokinetics

Details on the pharmacokinetics of Fananserin are limited. One study found that schizophrenic patients administered multiple doses of fananserin tolerated doses 400 percent greater than the maximum tolerated single dose in healthy volunteers . This suggests that the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may vary between individuals and populations, and may be influenced by factors such as disease state .

Result of Action

Fananserin has been shown to have sedative and antipsychotic effects . It has been researched for the treatment of schizophrenia, although the efficacy was less than expected and results were disappointing

Méthodes De Préparation

Analyse Des Réactions Chimiques

La fanansérine subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut se produire au niveau de l'atome de soufre du cycle naphthalsultame, conduisant à la formation de sulfoxydes ou de sulfones.

    Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou d'autres fonctionnalités réductibles dans la molécule.

    Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle fluorophényle, où l'atome de fluor peut être remplacé par d'autres nucléophiles. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. .

Applications de la recherche scientifique

Mécanisme d'action

La this compound exerce ses effets en se liant au récepteur de la sérotonine 5-HT2A et au récepteur de la dopamine D4 et en les inhibant. En bloquant ces récepteurs, elle réduit l'activité de la sérotonine et de la dopamine dans le cerveau, ce qui contribue à atténuer les symptômes de la schizophrénie et d'autres troubles psychiatriques. Les cibles moléculaires impliquées comprennent le récepteur 5-HT2A, qui est associé à la régulation de l'humeur, et le récepteur D4, qui est lié aux fonctions cognitives et émotionnelles .

Activité Biologique

Fananserin, also known as RP-62203, is a compound primarily recognized for its role as a potent antagonist at the serotonin 5-HT2A receptor and the dopamine D4 receptor. Its selectivity and mechanism of action position it as a potential therapeutic agent for various psychiatric disorders, particularly schizophrenia and related conditions. This article delves into the biological activity of Fananserin, supported by research findings, case studies, and data tables.

Fananserin has the chemical formula C23H24FN3O2SC_{23}H_{24}FN_{3}O_{2}S and exhibits significant biological activity through its antagonistic effects on specific neurotransmitter receptors:

  • 5-HT2A Receptor : Fananserin displays a high binding affinity (Ki = 0.37 nM), which is crucial for modulating mood and anxiety disorders.
  • Dopamine D4 Receptor : It has a selective affinity (Ki = 2.93 nM) for the D4 receptor while showing negligible affinity for other dopamine receptors (D1, D2, D3) .

This selectivity allows Fananserin to potentially reduce psychotic symptoms without the extensive side effects associated with broader dopamine antagonists.

Affinity Studies

A study conducted by Gómez-Jeria and Rojas-Candia employed the Klopman-Peradejordi-Gómez QSAR method to explore the relationships between electronic structure and receptor affinity in Fananserin derivatives. The findings indicated that:

  • Affinity Variation : The binding affinities for various receptors were significantly influenced by local atomic reactivity indices.
  • Pharmacophore Development : The results facilitated the construction of 2D pharmacophores that elucidate interactions between Fananserin derivatives and their target receptors .

Clinical Trials

Fananserin's clinical efficacy was evaluated in several studies:

  • Phase I Studies : Conducted with 183 healthy volunteers, these studies assessed tolerability and safety profiles, indicating minimal adverse effects .
  • Double-Blind Placebo-Controlled Study : Involving 97 patients with paranoid schizophrenia, the study administered doses of 250 mg b.i.d. over 28 days. Results showed:
    • A mean reduction in Positive and Negative Syndrome Scale (PANSS) scores by 4.2 points in the Fananserin group compared to a reduction of 6.7 points in the placebo group.
    • No significant worsening of extrapyramidal symptoms but an increase in akathisia among those receiving Fananserin .

Data Table: Receptor Affinity of Fananserin

Receptor TypeBinding Affinity (Ki)Selectivity
5-HT2A0.37 nMHigh
D42.93 nMHigh
D1>1000 nMNegligible
D2726 nMNegligible
D3>100 nMNegligible

Case Study: Efficacy in Schizophrenia

In a notable case study involving patients diagnosed with schizophrenia, Fananserin was observed to have potential benefits in managing psychotic symptoms while maintaining a favorable safety profile. The study highlighted that despite not achieving statistically significant improvements over placebo on secondary measures, Fananserin's unique receptor profile could offer a novel approach to treatment .

Propriétés

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIGHGMPMUCLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046743
Record name Fananserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127625-29-0
Record name Fananserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127625-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fananserin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127625290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fananserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QJ762ET6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-(3-Chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide (28.1 g), triethylamine (14 cc) and 1-(4-fluorophenyl)piperazine (18.8 g) in toluene (300 cc) are heated for 8 hours at boiling point. The mixture is then cooled to a temperature of about 20.C and stirring is maintained for 15 hours at this temperature. The precipitate formed is separated by filtration and washed with toluene (2×50 cc). The filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue obtained is purified by flash-chromatography on a silica column, under a current of argon at medium pressure (0.1-1.5 bar) with ethyl acetate as eluant, and recrystallized from boiling acetonitrile (150 cc). 2-{3-[4-(4-Fluorophenyl)-1-piperazinyl]propyl}naphtho[1,8-cd]isothiazole 1,1-dioxide is obtained, m.p. 95°-97° C.
Name
2-(3-Chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
20.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(3-Chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide (28.1 g), triethylamine (14 cc) and 1-(4-fluorophenyl)piperazine (18.8 g) in toluene (300 cc) are heated for 8 hours at boiling point. The mixture is then cooled to a temperature of about 20° C. and stirring is maintained for 15 hours at this temperature. The precipitate formed is separated by filtration and washed with toluene (2 x 50 cc). The filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue obtained is purified by flash-chromatography on a silica column, under a current of argon at medium pressure (0.1-1.5 bar) with ethyl acetate as eluant, and recrystallized from boiling acetonitrile (150 cc). 2-{3-[4-(4-Fluorophenyl)-1piperazinyl]propyl}naphtho[1,8-cd]isothiazole 1,1-dioxide (37.8 g) is obtained, m.p. 95°-97° C.
Name
2-(3-Chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fananserin
Reactant of Route 2
Reactant of Route 2
Fananserin
Reactant of Route 3
Reactant of Route 3
Fananserin
Reactant of Route 4
Fananserin
Reactant of Route 5
Fananserin
Reactant of Route 6
Reactant of Route 6
Fananserin
Customer
Q & A

Q1: What is the primary mechanism of action of Fananserin?

A1: Fananserin exerts its effects primarily by acting as a potent antagonist at both dopamine D4 and serotonin 5-HT2A receptors. [, , ]. This dual antagonism distinguishes it from many typical and atypical antipsychotic agents. [].

Q2: What is the significance of Fananserin's affinity for the dopamine D4 receptor subtype?

A2: While Fananserin displays high affinity for the D4 receptor [, ], its role in the compound's overall efficacy as an antipsychotic remains unclear. Research suggests that D4.4 receptor activity may not be a primary factor in the effectiveness of antiparkinsonian drugs, despite Fananserin's observed activity in this area. [].

Q3: How does Fananserin compare to other antipsychotics in terms of its interaction with serotonin receptors?

A3: Fananserin demonstrates a unique interaction profile with serotonin receptors, especially 5-HT2A and 5-HT2C. In drug discrimination studies, 5-HT2A/2C antagonists showed a more pronounced generalization to Fananserin compared to clozapine. []. This suggests a potentially distinct mechanism in its interaction with these receptors compared to other atypical antipsychotics.

Q4: What is the significance of Fananserin's activity in the nucleus accumbens?

A4: Research shows that Fananserin's action on phencyclidine (PCP)-induced locomotion is localized in the nucleus accumbens. []. This effect is primarily mediated through its interaction with 5-HT2A receptors in this brain region, suggesting a key role for this interaction in its potential antipsychotic effects.

Q5: Have there been any attempts to modify the structure of Fananserin to improve its pharmacological profile?

A5: Yes, research efforts have focused on designing and synthesizing new Fananserin derivatives with structural modifications. []. The goal of these modifications is to alter the pharmacological profile of the compound, potentially enhancing its therapeutic effects as an antidepressant.

Q6: What can be concluded about the efficacy of Fananserin in treating schizophrenia based on the available research?

A6: While initial studies explored Fananserin's potential as an antipsychotic, a double-blind, placebo-controlled study did not demonstrate a significant antipsychotic effect compared to placebo. []. Despite its promising receptor binding profile, further research is needed to determine its clinical utility in treating schizophrenia.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.